Cas no 2228244-66-2 (5-(3-fluoro-5-methylphenyl)-1H-imidazol-2-amine)

5-(3-fluoro-5-methylphenyl)-1H-imidazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 5-(3-fluoro-5-methylphenyl)-1H-imidazol-2-amine
- EN300-1738873
- 2228244-66-2
-
- インチ: 1S/C10H10FN3/c1-6-2-7(4-8(11)3-6)9-5-13-10(12)14-9/h2-5H,1H3,(H3,12,13,14)
- InChIKey: VDXOPCGQRQKTIO-UHFFFAOYSA-N
- SMILES: FC1C=C(C)C=C(C=1)C1=CN=C(N)N1
計算された属性
- 精确分子量: 191.08587549g/mol
- 同位素质量: 191.08587549g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 200
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 54.7Ų
5-(3-fluoro-5-methylphenyl)-1H-imidazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1738873-10.0g |
5-(3-fluoro-5-methylphenyl)-1H-imidazol-2-amine |
2228244-66-2 | 10g |
$5037.0 | 2023-05-24 | ||
Enamine | EN300-1738873-2.5g |
5-(3-fluoro-5-methylphenyl)-1H-imidazol-2-amine |
2228244-66-2 | 2.5g |
$2295.0 | 2023-09-20 | ||
Enamine | EN300-1738873-0.5g |
5-(3-fluoro-5-methylphenyl)-1H-imidazol-2-amine |
2228244-66-2 | 0.5g |
$1124.0 | 2023-09-20 | ||
Enamine | EN300-1738873-1g |
5-(3-fluoro-5-methylphenyl)-1H-imidazol-2-amine |
2228244-66-2 | 1g |
$1172.0 | 2023-09-20 | ||
Enamine | EN300-1738873-0.25g |
5-(3-fluoro-5-methylphenyl)-1H-imidazol-2-amine |
2228244-66-2 | 0.25g |
$1078.0 | 2023-09-20 | ||
Enamine | EN300-1738873-0.1g |
5-(3-fluoro-5-methylphenyl)-1H-imidazol-2-amine |
2228244-66-2 | 0.1g |
$1031.0 | 2023-09-20 | ||
Enamine | EN300-1738873-1.0g |
5-(3-fluoro-5-methylphenyl)-1H-imidazol-2-amine |
2228244-66-2 | 1g |
$1172.0 | 2023-05-24 | ||
Enamine | EN300-1738873-5g |
5-(3-fluoro-5-methylphenyl)-1H-imidazol-2-amine |
2228244-66-2 | 5g |
$3396.0 | 2023-09-20 | ||
Enamine | EN300-1738873-0.05g |
5-(3-fluoro-5-methylphenyl)-1H-imidazol-2-amine |
2228244-66-2 | 0.05g |
$983.0 | 2023-09-20 | ||
Enamine | EN300-1738873-5.0g |
5-(3-fluoro-5-methylphenyl)-1H-imidazol-2-amine |
2228244-66-2 | 5g |
$3396.0 | 2023-05-24 |
5-(3-fluoro-5-methylphenyl)-1H-imidazol-2-amine 関連文献
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
-
10. A bionic paired hydrogen-bond strategy for extending organic π-conjugation to regulate emission†Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
5-(3-fluoro-5-methylphenyl)-1H-imidazol-2-amineに関する追加情報
5-(3-fluoro-5-methylphenyl)-1H-imidazol-2-amine (CAS No. 2228244-66-2): A Comprehensive Overview of Its Properties and Applications
In the realm of organic chemistry and pharmaceutical research, 5-(3-fluoro-5-methylphenyl)-1H-imidazol-2-amine (CAS No. 2228244-66-2) has emerged as a compound of significant interest. This imidazole derivative is characterized by its unique structural features, including a fluoro-substituted phenyl ring and an amine-functionalized imidazole core. These attributes make it a promising candidate for various applications, particularly in drug discovery and material science.
The chemical structure of 5-(3-fluoro-5-methylphenyl)-1H-imidazol-2-amine incorporates a fluorine atom at the 3-position of the phenyl ring, which enhances its electronic properties and potential bioactivity. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity. Additionally, the methyl group at the 5-position of the phenyl ring contributes to the compound's lipophilicity, influencing its pharmacokinetic profile.
Recent studies have highlighted the potential of 5-(3-fluoro-5-methylphenyl)-1H-imidazol-2-amine as a building block for the synthesis of more complex molecules. Its imidazole-2-amine moiety is particularly valuable in the design of heterocyclic compounds, which are prevalent in many FDA-approved drugs. Researchers are exploring its utility in targeting enzyme inhibitors and receptor modulators, addressing unmet medical needs in areas such as oncology and neurology.
From a synthetic chemistry perspective, the preparation of 5-(3-fluoro-5-methylphenyl)-1H-imidazol-2-amine involves multi-step reactions, including condensation and cyclization processes. Advanced techniques such as microwave-assisted synthesis and catalysis have been employed to optimize yield and purity. These innovations align with the growing demand for green chemistry practices, reducing waste and energy consumption.
The compound's physicochemical properties, such as solubility and stability, have been extensively studied to ensure its suitability for various applications. For instance, its moderate logP value suggests balanced hydrophilicity and lipophilicity, making it a viable candidate for oral drug formulations. Furthermore, its thermal stability has been evaluated for potential use in high-performance materials, including polymers and coatings.
In the context of drug discovery, 5-(3-fluoro-5-methylphenyl)-1H-imidazol-2-amine has garnered attention for its potential role in targeted therapies. Its ability to interact with biological targets such as kinases and GPCRs has spurred interest in its structure-activity relationships (SAR). Computational modeling and molecular docking studies have provided insights into its binding modes, paving the way for rational drug design.
Beyond pharmaceuticals, this compound is also being explored in agrochemical research. Its heterocyclic framework offers opportunities for developing novel pesticides and herbicides with improved efficacy and environmental safety. The fluoro and methyl substituents contribute to its bioactivity, enabling selective action against pests while minimizing harm to non-target organisms.
The analytical characterization of 5-(3-fluoro-5-methylphenyl)-1H-imidazol-2-amine relies on techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure accurate identification and quantification, critical for quality control in industrial and academic settings. Recent advancements in analytical instrumentation have enhanced the precision and speed of these analyses.
As the scientific community continues to investigate 5-(3-fluoro-5-methylphenyl)-1H-imidazol-2-amine, its potential applications are expanding. Collaborations between academia and industry are driving innovation, with a focus on scalable synthesis and sustainable practices. This compound exemplifies the intersection of chemical innovation and practical utility, offering solutions to contemporary challenges in health and technology.
In summary, 5-(3-fluoro-5-methylphenyl)-1H-imidazol-2-amine (CAS No. 2228244-66-2) represents a versatile and promising compound with broad applicability. Its unique structural features, combined with ongoing research efforts, position it as a valuable asset in the fields of pharmaceuticals, materials science, and agrochemicals. Future studies will likely uncover new dimensions of its utility, further solidifying its importance in modern chemistry.
2228244-66-2 (5-(3-fluoro-5-methylphenyl)-1H-imidazol-2-amine) Related Products
- 1261983-53-2([1,1'-Biphenyl]-2-carboxylic acid, 2'-(phenylmethoxy)-)
- 1864056-50-7(2-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride)
- 65996-21-6(2-Bromo-5-methyl-4-phenylnicotinonitrile)
- 2227686-96-4((1R)-3-amino-1-(1H-indol-3-yl)propan-1-ol)
- 330574-84-0(3-(2-FURYL)-2-[2-(4-METHOXYPHENYL)HYDRAZONO]-3-OXOPROPANAL)
- 2445784-34-7(3-({(tert-butoxy)carbonylamino}methyl)piperidine-2-carboxylic acid)
- 2248261-18-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonamido-3,3-dimethylbutanoate)
- 1897831-82-1(Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 7-bromo-6-methyl-)
- 328555-83-5((2Z)-8-ethoxy-2-(4-fluorophenyl)imino-2H-chromene-3-carboxamide)
- 2877670-30-7(Tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate)




